molecular formula C18H18N4O4 B2432467 isopropyl 2-(6-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-1(6H)-yl)acetate CAS No. 1251684-71-5

isopropyl 2-(6-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-1(6H)-yl)acetate

Cat. No. B2432467
CAS RN: 1251684-71-5
M. Wt: 354.366
InChI Key: YDHIRQFGZZZIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(6-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-1(6H)-yl)acetate is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.366. The purity is usually 95%.
BenchChem offers high-quality isopropyl 2-(6-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-1(6H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about isopropyl 2-(6-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-1(6H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Isopropyl 2-(6-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-1(6H)-yl)acetate and related compounds have been synthesized for potential chemical and pharmacological activities. Their synthesis involves multi-step processes that include formation of pyrazole-o-aminonitriles and pyrazolo[3,4-d]pyrimidines (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

  • Studies on similar molecules, such as BMS-645737, demonstrate their metabolism involving oxidation and conjugation reactions, highlighting their potential for detailed pharmacological investigation (Benjamin M Johnson et al., 2008).

Spectral Characterization

  • Spectral characterization of phthalazinone derivatives, closely related to the chemical , aids in understanding their chemical properties and potential applications (M. Mahmoud et al., 2012).

Novel Synthesis Methods

  • The development of novel synthesis methods for compounds containing the 1,3,4-oxadiazole moiety, like the target compound, offers potential for new pharmacologically active substances (Faryal Chaudhry et al., 2020).

  • The unusual formation of 1,2,4-oxadiazine cores in reactions involving similar compounds opens up new pathways for synthesizing novel heterocyclic compounds (S. Presnukhina et al., 2022).

Biological Assessment

  • Studies on triazolo[4,3-a]pyridine-3-yl acetamides with 1,2,4-oxadiazol cycles demonstrate the diverse biological properties of these compounds, underlining the importance of exploring similar compounds for biological applications (V. R. Karpina et al., 2019).

Structural and Theoretical Analysis

  • Investigations into the molecular structure, spectrum, and thermodynamic properties of 2-phenyl-5-(6-pyridazinon-3-yl)-1,3,4-oxadiazoles provide insights into the physical and chemical characteristics of similar compounds (Xu You-hui, 2011).

properties

IUPAC Name

propan-2-yl 2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-11(2)25-16(24)10-22-15(23)9-8-14(20-22)18-19-17(21-26-18)13-6-4-12(3)5-7-13/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHIRQFGZZZIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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